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Compound of Interest

Compound Name: (3-Aminophenyl)urea

Cat. No.: B1581141

(3-Aminophenyl)urea is an aromatic urea derivative that serves as a crucial intermediate and
structural motif in various fields, particularly in medicinal chemistry and materials science. Its
structure, featuring a reactive primary amine and a hydrogen-bonding urea group, makes it a
versatile precursor for the synthesis of more complex molecules, including potent enzyme
inhibitors and novel polymers. For researchers in drug development, understanding the
fundamental physicochemical properties of this compound is not merely an academic exercise;
it is a prerequisite for rational drug design, formulation development, and predicting its behavior
in biological systems.

This guide provides a comprehensive analysis of the core physicochemical characteristics of
(3-Aminophenyl)urea. We will move beyond simple data presentation to explain the causality
behind these properties and describe the self-validating experimental protocols required for
their accurate determination.

Section 1: Core Molecular and Physical
Characteristics

The foundational properties of a molecule dictate its identity and bulk behavior. (3-
Aminophenyl)urea is a solid at room temperature, appearing as a colorless to off-white
crystalline powder[1][2]. Its core identity is defined by its molecular structure, from which
fundamental parameters are derived.

Caption: Molecular Structure of (3-Aminophenyl)urea.
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The table below summarizes the key quantitative properties of (3-Aminophenyl)urea,
compiled from various authoritative sources.

Property Value Source(s)
Molecular Formula C7H9N3O [3114]
Molecular Weight 151.17 g/mol [31[5]
Melting Point 130 °C [1]
Boiling Point 321.03 °C (at 760 mmHg) [1114]
Density ~1.35 g/cm3 (Predicted) [4][6]
Water Solubility 16.38 g/L (at 25 °C) [41[6]
logP (Octanol/Water) -0.76 t0 0.7 [11[3]
pKa 14.59 + 0.50 (Predicted) [4][6]
Hydrogen Bond Donors 3 [3114]
Hydrogen Bond Acceptors 2 [31[4]
Topological Polar Surface Area  81.1 A2 [3]

Section 2: Solubility and Partitioning Behavior
Theoretical Basis

Solubility is a critical determinant of a compound's utility, influencing everything from reaction
kinetics in synthesis to bioavailability in pharmacology. (3-Aminophenyl)urea’s structure
contains both polar groups (amine and urea) capable of hydrogen bonding and a nonpolar
phenyl ring. This amphipathic nature governs its solubility profile.

Its solubility in water is significant, measured at 16.38 g/L at 25°C[4][6]. This is attributed to the
potent hydrogen bonding capacity of the urea and amine functionalities with water molecules.
While highly soluble in water, it also shows moderate solubility in polar organic solvents like
methanol and ethanol[7]. Conversely, its solubility in non-polar organic solvents is expected to
be limited.
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The n-octanol/water partition coefficient (LogP) quantifies a compound's lipophilicity. The
reported LogP values for (3-Aminophenyl)urea range from -0.76 to 0.7, indicating a generally
hydrophilic character[1][3]. This property is paramount in drug design, as it affects absorption,
distribution, metabolism, and excretion (ADME) profiles. A low LogP value suggests that the
compound will preferentially partition into aqueous environments, which can impact its ability to
cross lipid-rich biological membranes.

Experimental Protocol: Equilibrium Solubility
Determination (Shake-Flask Method)

This protocol describes the gold-standard shake-flask method for determining aqueous
solubility, a self-validating system ensuring equilibrium is reached.

Objective: To determine the thermodynamic equilibrium solubility of (3-Aminophenyl)urea in a
buffered aqueous solution.

Materials:

e (3-Aminophenyl)urea (purity >99%)

Phosphate-buffered saline (PBS), pH 7.4

HPLC-grade water and acetonitrile

Analytical balance, vortex mixer, orbital shaker with temperature control

Centrifuge, HPLC system with UV detector
Procedure:

o Preparation: Prepare a stock solution of (3-Aminophenyl)urea of known concentration in a
suitable organic solvent (e.g., DMSO) for HPLC calibration. Create a calibration curve by
preparing a series of standards.

e Sample Incubation: Add an excess amount of solid (3-Aminophenyl)urea to a vial
containing a known volume of PBS (pH 7.4). The excess solid is crucial to ensure saturation.
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Equilibration: Seal the vials and place them on an orbital shaker set to 25°C (or desired
temperature) for 24-48 hours. This extended time allows the system to reach thermodynamic

equilibrium.

Phase Separation: After incubation, centrifuge the samples at high speed (e.g., 14,000 rpm)
for 15-20 minutes to pellet the excess, undissolved solid.

Sample Analysis: Carefully collect an aliquot of the clear supernatant. Dilute the supernatant
with the mobile phase and analyze by HPLC-UV.

Quantification: Determine the concentration of the dissolved compound by comparing its
peak area to the previously established calibration curve.
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Caption: Workflow for Shake-Flask Solubility Determination.

Section 3: Spectroscopic Characterization
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Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. For (3-
Aminophenyl)urea, NMR, IR, and UV-Vis spectroscopy are essential for structural
confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of
an organic molecule[8].

e 1H NMR: The proton NMR spectrum will provide information on the number of different types
of protons and their neighboring environments. For (3-Aminophenyl)urea, one would expect
distinct signals for the aromatic protons on the phenyl ring, the amine (-NHz) protons, and
the urea (-NH- and -NH2) protons. The aromatic region will show a complex splitting pattern
characteristic of a 1,3-disubstituted benzene ring. The labile amine and urea protons may
appear as broad signals and their chemical shifts can be concentration and solvent
dependent.

e 13C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent
carbon atoms. The spectrum should show distinct signals for the carbonyl carbon of the urea
group (typically downfield, ~150-160 ppm), and for the aromatic carbons|[8][9].

Experimental Protocol: NMR Sample Preparation and Acquisition

o Sample Preparation: Accurately weigh 5-10 mg of (3-Aminophenyl)urea. Dissolve the
sample in 0.6-0.7 mL of a suitable deuterated solvent, such as Dimethyl sulfoxide-de (DMSO-
ds). DMSO-ds is often preferred for urea-containing compounds as it helps in observing the
exchangeable N-H protons[8].

e 1H NMR Acquisition:

o Pulse Program: Standard single-pulse acquisition.

o

Spectral Width: -2 to 12 ppm.

Number of Scans: 16-64 scans.

[¢]

[¢]

Relaxation Delay: 1-2 seconds.
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e 13C NMR Acquisition:
o Pulse Program: Proton-decoupled pulse program (e.g., 'zgpg30).

o Number of Scans: A higher number of scans (e.g., 1024 or more) is typically required due
to the low natural abundance of 13C.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation corresponding to molecular vibrations[10].

Key Expected Absorptions:

N-H Stretch: The amine and urea groups will exhibit characteristic N-H stretching vibrations,
typically appearing as one or two sharp peaks in the 3300-3500 cm~1 region[11].

e C=0 Stretch: A strong, sharp absorption band for the urea carbonyl group is expected in the
range of 1650-1750 cm~1[9][11].

e Aromatic C=C Stretch: Medium intensity bands in the 1450-1600 cm~! region are
characteristic of the carbon-carbon stretching within the aromatic ring[10].

e C-N Stretch: Absorptions corresponding to C-N bond stretching can be found in the 1000-
1300 cm~1 region[11].

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within the molecule.
Aromatic compounds like (3-Aminophenyl)urea exhibit characteristic absorptions in the UV
region due to Tt-1t* transitions of the benzene ring and n-1t* transitions associated with the urea
and amine groups[12]. The exact position of the maximum absorbance (A\_max) is dependent
on the solvent used.

Section 4: Stability, Reactivity, and Synthesis
Stability and Storage
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(3-Aminophenyl)urea is generally stable under standard laboratory conditions. However, due
to the presence of the primary aromatic amine, it is susceptible to oxidation over time, which
can lead to discoloration. It should be stored in a tightly sealed container, protected from light
and air[4][6]. Recommended storage temperatures are typically 2-8°C[4][6].

Reactivity and Safety

The compound's reactivity is dominated by the nucleophilic primary amine and the urea
functionality. The amine can readily participate in reactions such as acylation, alkylation, and
diazotization.

According to GHS classifications, (3-Aminophenyl)urea is known to cause skin and serious
eye irritation[3]. It may also cause an allergic skin reaction and respiratory irritation[3].
Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles,
and a lab coat, must be worn when handling this chemical[1].

Overview of Synthesis

A common and straightforward synthesis of (3-Aminophenyl)urea involves the reduction of its
nitro precursor, (3-nitrophenyl)urea. This transformation is typically achieved through catalytic
hydrogenation.

Hz, Pd/C
Solvent: MeOH or EtOH
Room Temperature

(3-nitrophenyl)urea

/
Reduction 4

(3-Aminophenyl)urea

Click to download full resolution via product page
Caption: Common Synthetic Route to (3-Aminophenyl)urea.

This method is efficient and provides the desired product in high yield and purity, making it
suitable for laboratory and industrial-scale production[13].
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Conclusion

The physicochemical properties of (3-Aminophenyl)urea define its behavior and dictate its
suitability for various applications, from serving as a precursor in the synthesis of kinase
inhibitors to its use in developing new materials[14][15]. Its hydrophilicity, hydrogen bonding
capability, and defined spectroscopic signature are all critical parameters for the research
scientist. The experimental protocols detailed herein provide a framework for the reliable and
reproducible characterization of this important chemical entity, ensuring data integrity and
facilitating its effective use in scientific discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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